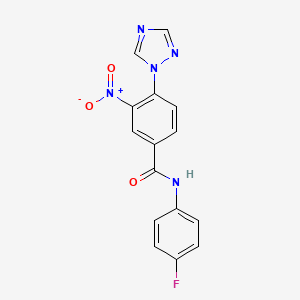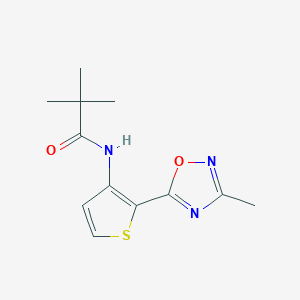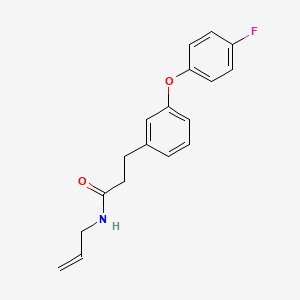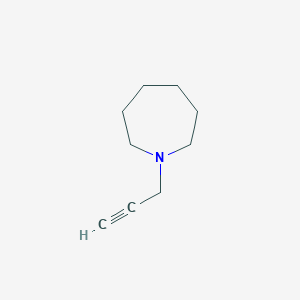
2-(Aminomethyl)propane-1,2,3-triol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)propane-1,2,3-triol hydrochloride is a chemical compound with the CAS Number: 2229508-59-0 . It has a molecular weight of 157.6 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(aminomethyl)propane-1,2,3-triol hydrochloride . The InChI code is 1S/C4H11NO3.ClH/c5-1-4(8,2-6)3-7;/h6-8H,1-3,5H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Biochemical Buffering
2-Amino-2-hydroxymethyl-propane-1,3-diol, commonly known as Tris or TRIS (hydroxymethyl)aminomethane, is a widely used biochemical buffer. It maintains a stable pH in biochemical experiments due to its unreactive nature and compatibility with most proteins and biomolecules. Tris is known to coordinate with transition metal ions, like Cu(II), which is essential in studies involving metal ions and biomolecules. Its buffering capacity and the ability to form complexes with metal ions make it indispensable in biochemical research (Nagaj et al., 2013).
Medicinal Applications
One of the notable compounds related to 2-(Aminomethyl)propane-1,2,3-triol hydrochloride is FTY720, an immunosuppressant used for preventing organ transplant rejection and treating multiple sclerosis. FTY720 functions by agonizing sphingosine-1-phosphate receptors, indicating the therapeutic potential of derivatives of 2-(Aminomethyl)propane-1,2,3-triol in medicine (Xu Yun-gen, 2008).
Chemical Synthesis
2-(Aminomethyl)propane-1,2,3-triol hydrochloride serves as a precursor in the synthesis of complex esters and polyols, which have applications in lubricants and other industrial products. Its derivatives are synthesized for use in automotive gear lubricants due to their compatibility with extreme pressure additives and biodegradability, showcasing the chemical's utility in creating environmentally friendly products (Nagendramma & Kaul, 2008).
Environmental and Energy Applications
The compound has been investigated for its role in liquid-liquid equilibrium studies, which are crucial for developing efficient separation processes in chemical engineering and environmental science. Studies on mutual solubility and phase behavior of propane-1,2,3-triol with other compounds contribute to the understanding of its physicochemical properties and potential use in separation technologies (Andreatta & Arposio, 2014).
Pharmacokinetics and Drug Development
Research on FTY720 also extends into its pharmacokinetics, with studies focusing on modeling the distribution and metabolism of this drug in the body. Such research aids in the design and development of new drugs by understanding how chemical derivatives of 2-(Aminomethyl)propane-1,2,3-triol, like FTY720, interact with biological systems (Meno-Tetang et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)propane-1,2,3-triol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.ClH/c5-1-4(8,2-6)3-7;/h6-8H,1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGURNMCTDQZLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)
![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2817100.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)
![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)



![({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2817115.png)

